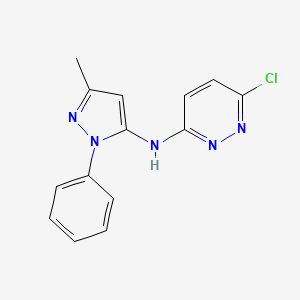
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine is a heterocyclic compound with the molecular formula C₁₄H₁₂ClN₅ and a molecular weight of 285.73 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a pyrazole ring fused with a pyridazine ring, making it a unique structure in the realm of organic chemistry.
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
准备方法
The synthesis of 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine involves several steps. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 6-chloropyridazine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine has several applications in scientific research:
相似化合物的比较
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine can be compared with other similar compounds, such as:
3-methyl-1-phenyl-1H-pyrazol-5-amine: This compound shares the pyrazole ring but lacks the pyridazine moiety.
6-chloropyridazine: This compound contains the pyridazine ring but lacks the pyrazole moiety.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
生物活性
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound, supported by relevant research findings and case studies.
Synthesis of this compound
The compound was synthesized through a multi-step reaction involving the condensation of 3-methyl-1-phenylpyrazole with pyridazine derivatives. The synthetic pathway typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step involves the synthesis of 3-methyl-1-phenylpyrazole.
- Chlorination : The introduction of chlorine at the 6-position of the pyridazine ring.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired amine structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit cell proliferation in several cancer cell lines, including:
- Liver Cancer (HepG2) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
- Cervical Cancer (HeLa) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. It was evaluated for its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
Key findings include:
- Inhibition of TNF-alpha Release : Studies demonstrated that treatment with the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages.
The biological activity of this compound is believed to involve multiple mechanisms:
- Tubulin Polymerization Inhibition : Similar to other pyrazole derivatives, it may interfere with tubulin dynamics, leading to cell cycle arrest in the G2/M phase.
- Inhibition of Key Kinases : The compound may act as an inhibitor of kinases involved in inflammatory signaling pathways, such as MAPK pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A recent study demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Inflammation Model in Mice : In vivo studies showed significant reductions in inflammatory markers post-treatment with this compound, supporting its therapeutic potential for inflammatory diseases.
属性
IUPAC Name |
6-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c1-10-9-14(16-13-8-7-12(15)17-18-13)20(19-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJAMPEUMEJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NN=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














